
n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity.
-
Synthetic Routes
Step 1: Synthesis of the azide precursor.
Step 2: Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 3: Functionalization of the triazole ring to introduce the propan-2-amine group.
-
Reaction Conditions
- The reaction is typically carried out in an aqueous medium at room temperature.
- Copper(I) sulfate and sodium ascorbate are commonly used as the catalyst system.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products formed include oxidized derivatives of the triazole ring.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- The major products are reduced forms of the triazole ring.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with various nucleophiles.
- Common reagents include halides and amines.
Applications De Recherche Scientifique
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:
-
Chemistry
- Used as a ligand in coordination chemistry to stabilize metal complexes.
- Employed in “click” chemistry for the synthesis of various bioactive molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
- Studied for its role in bioconjugation and labeling of biomolecules.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
- Evaluated for its antimicrobial and antiviral properties.
-
Industry
- Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.
- Applied in the synthesis of dyes and photographic materials.
Mécanisme D'action
The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.
- It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.
-
Pathways Involved
- The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.
- The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.
Comparaison Avec Des Composés Similaires
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in coordination chemistry and “click” chemistry.
1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with applications in pharmaceuticals and agrochemicals.
-
Uniqueness
- This compound has a unique combination of functional groups that enhance its reactivity and versatility in various applications.
- Its specific structure allows for selective binding to molecular targets, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H16N4 |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
PSUZUQXAILCNOX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=N1)CNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)
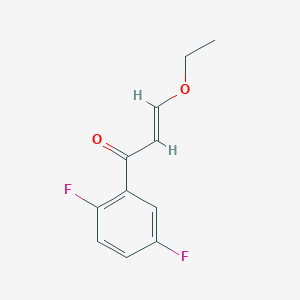
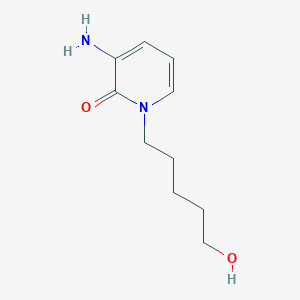
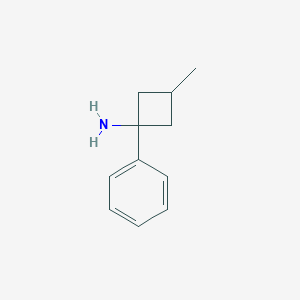
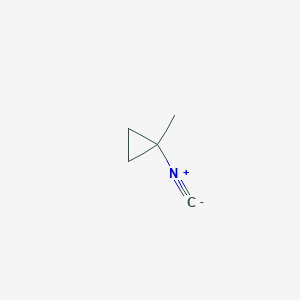
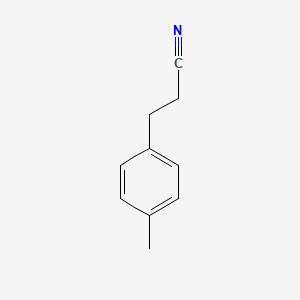
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)
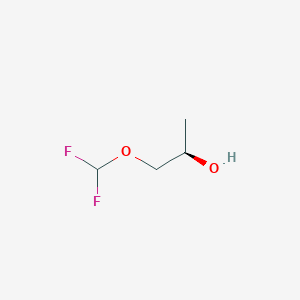
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride](/img/structure/B13526258.png)


![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)

![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
